molecular formula C10H9ClN2O B7518203 2-chloro-N-(5-cyano-2-methylphenyl)acetamide

2-chloro-N-(5-cyano-2-methylphenyl)acetamide

Cat. No.: B7518203
M. Wt: 208.64 g/mol
InChI Key: OBRILLGCLVXLCT-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyano-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of acetamide, featuring a chloro group, a cyano group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyano-2-methylphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 5-cyano-2-methylaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyano-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as the base, reflux conditions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst, room temperature to moderate heat.

Major Products Formed

    Nucleophilic Substitution: Various substituted acetamides.

    Hydrolysis: 5-cyano-2-methylbenzoic acid and 2-chloroacetamide.

    Reduction: 2-chloro-N-(5-amino-2-methylphenyl)acetamide.

Scientific Research Applications

2-chloro-N-(5-cyano-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a tool for studying the biological activity of related compounds and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyano-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the cyano and chloro groups can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s ability to undergo various chemical reactions can be exploited to modify its structure and enhance its biological activity.

Comparison with Similar Compounds

2-chloro-N-(5-cyano-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N-(2-cyano-5-methylphenyl)acetamide: This compound has a similar structure but with different positions of the cyano and methyl groups on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide: The presence of an isopropyl group instead of a cyano group can significantly alter the compound’s properties, such as its hydrophobicity and steric effects.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

2-chloro-N-(5-cyano-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-12)4-9(7)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRILLGCLVXLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared from 5-cyano-2-methylaniline (1.6 g) and chloroacetyl chloride (1.1 ml) by the method of Example 33 step (iii) as a white solid. Yield: 1.85 g
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One

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